![molecular formula C19H24N4O3 B2860396 N-ethyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide CAS No. 1251575-44-6](/img/structure/B2860396.png)
N-ethyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-ethyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as EMA-401 and belongs to the class of small molecule drugs. EMA-401 is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been found to have potential therapeutic effects in various diseases.
Scientific Research Applications
Cancer Research
The compound has been implicated in the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. Compounds like 2-[2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one have shown potential in inhibiting the growth and proliferation of PTEN-deficient cell lines, with significant in vivo activity in cancer models (Certal et al., 2014).
Antifungal Applications
Morpholin-3-yl-acetamide derivatives, which are chemically related, have been identified as effective antifungal agents against Candida and Aspergillus species. These compounds, including N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, have shown promising broad-spectrum antifungal activity and in vivo efficacy in models of systemic Candida albicans infection (Bardiot et al., 2015).
Antimicrobial Activity
Novel derivatives synthesized from morpholin-3-one, such as 2,2′-(4,4′-(((4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(4-phenyl-pyrimidin-2-yl)acetamide), have demonstrated antimicrobial activity against various bacterial and fungal strains. This highlights the potential application of these derivatives in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Neuropharmacological Research
Compounds structurally similar to N-ethyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide, such as (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, have been studied for their potential in neuropharmacological applications. For example, this compound has shown significant oral activity in a rat model of migraine, indicating its potential use in treating neurological conditions (Wu et al., 2003).
properties
IUPAC Name |
N-ethyl-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-22(16-7-5-4-6-8-16)18(25)14-23-17(24)13-15(2)20-19(23)21-9-11-26-12-10-21/h4-8,13H,3,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMRYWQQCDWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.